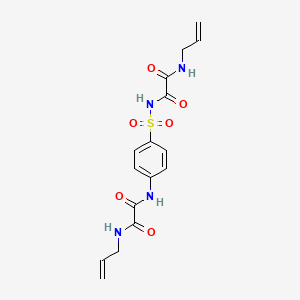
Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N'-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- is a complex organic compound with the molecular formula C16H18N4O6S This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, sulfonamides, and alkenes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide.
Introduction of the amide group: This is achieved by reacting an acid chloride with an amine.
Addition of the propenyl group: This step involves the alkylation of the amide nitrogen with a propenyl halide.
Each of these steps requires precise control of reaction conditions, including temperature, solvent, and pH, to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. Key considerations in industrial production include the selection of cost-effective reagents, efficient purification techniques, and adherence to safety and environmental regulations .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and amide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecule, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylacetamide sulphonamides: These compounds share the sulfonamide group and have similar biological activities.
Phenoxy acetamide derivatives: These compounds have similar structural features and are investigated for their pharmacological properties
Uniqueness
Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Propriétés
Numéro CAS |
81717-26-2 |
|---|---|
Formule moléculaire |
C16H18N4O6S |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
N'-[4-[[2-oxo-2-(prop-2-enylamino)acetyl]sulfamoyl]phenyl]-N-prop-2-enyloxamide |
InChI |
InChI=1S/C16H18N4O6S/c1-3-9-17-13(21)15(23)19-11-5-7-12(8-6-11)27(25,26)20-16(24)14(22)18-10-4-2/h3-8H,1-2,9-10H2,(H,17,21)(H,18,22)(H,19,23)(H,20,24) |
Clé InChI |
JJTNPZAYTSHKFE-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















